molecular formula C15H24N4OS B7643570 N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No. B7643570
M. Wt: 308.4 g/mol
InChI Key: FCIZJKLZESYZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. It may also act by modulating the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. Additionally, it has also been shown to exhibit anti-tumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide in lab experiments is its relatively high potency and selectivity. This makes it a useful tool for studying the role of certain enzymes and ion channels in various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is its potential use in the treatment of inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Additionally, further research may be needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is also potential for the development of new derivatives of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been reported in various research studies. One of the commonly used methods involves the reaction of 3-methylsulfanyl-1-cyclopentene-1-carboxylic acid with 1-bromo-4-(pyrazol-4-yl)piperidine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.

Scientific Research Applications

N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Additionally, it has also been studied for its potential use in the treatment of neuropathic pain and cancer.

properties

IUPAC Name

N-(3-methylsulfanylcyclopentyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-21-13-6-5-12(8-13)18-15(20)19-7-3-2-4-14(19)11-9-16-17-10-11/h9-10,12-14H,2-8H2,1H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIZJKLZESYZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(C1)NC(=O)N2CCCCC2C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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